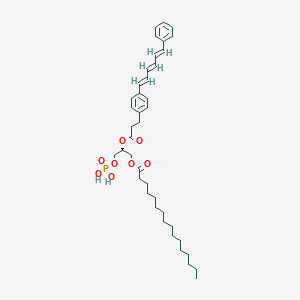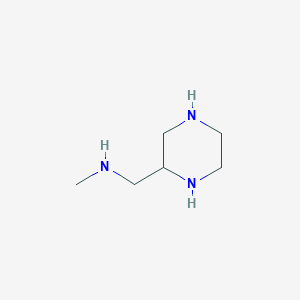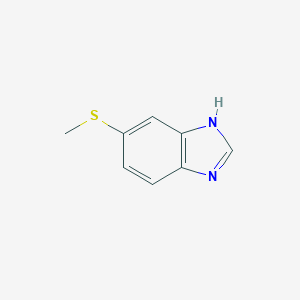
5-(Methylthio)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that contains a benzene ring fused to an imidazole ring. It is also known as MTB and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of MTB involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition results in the downregulation of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical And Physiological Effects
MTB has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. MTB has also been shown to induce autophagy, a process that is involved in the degradation of cellular components and the maintenance of cellular homeostasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of MTB for lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2 signaling pathways, which is important for the development of cancer therapeutics. However, one of the limitations of MTB is its poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are various future directions for the use of MTB in scientific research. One of these directions is the development of MTB-based therapeutics for the treatment of cancer and other diseases. Another direction is the study of the interaction between MTB and other proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that has various scientific research applications. Its selectivity for CK2 inhibition makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
MTB has various scientific research applications, including its use as a selective inhibitor of protein kinase CK2. CK2 is an enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. MTB has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.
properties
CAS RN |
121537-61-9 |
|---|---|
Product Name |
5-(Methylthio)-1H-benzimidazole |
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |
InChI Key |
WPZAUVRYUCIFAI-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)N=CN2 |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN2 |
synonyms |
1H-Benzimidazole,5-(methylthio)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

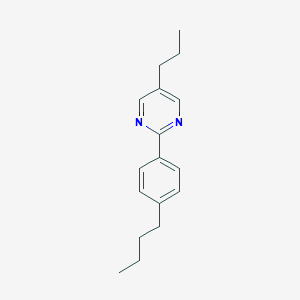
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
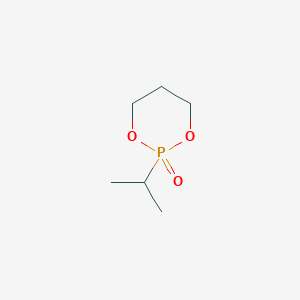
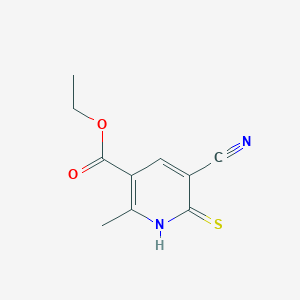
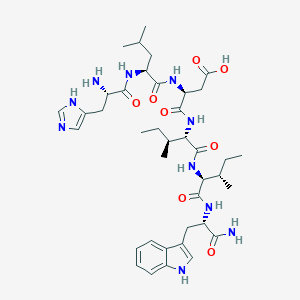
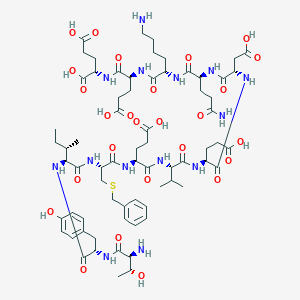
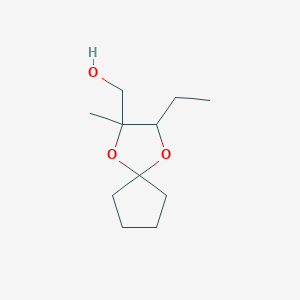
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
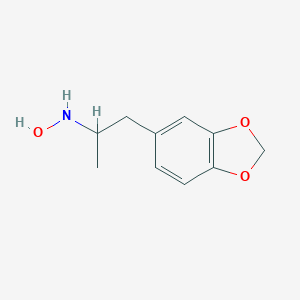
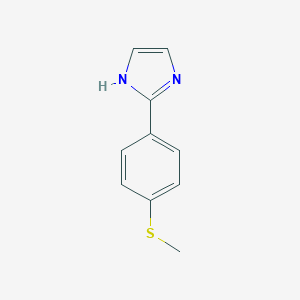

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
